Comparative Lipophilicity (LogP) of 4,5-Difluoroindoline vs. Other Regioisomers
The lipophilicity of 4,5-difluoroindoline is lower than that of its 4,6- and 5,6-regioisomers. This is evidenced by its reported LogP value of 1.93, which is approximately 0.46 units lower than 4,6-difluoroindoline (LogP 2.393) and up to 0.54 units lower than 5,6-difluoroindoline (LogP up to 2.47) [1]. This difference, exceeding 0.5 LogP units, suggests that 4,5-difluoroindoline may have a distinct advantage in applications where lower lipophilicity is desired to improve aqueous solubility or reduce non-specific binding, representing a significant shift in physicochemical behavior compared to other difluoroindolines .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 1.9328 |
| Comparator Or Baseline | 4,6-Difluoroindoline (LogP 2.393); 5,6-Difluoroindoline (LogP 2.07080 - 2.47) |
| Quantified Difference | ΔLogP (4,5- vs. 4,6-) ≈ -0.46; ΔLogP (4,5- vs. 5,6-) ≈ -0.14 to -0.54 |
| Conditions | Predicted/calculated LogP values from vendor and database sources |
Why This Matters
A ΔLogP > 0.5 can translate into a measurable difference in aqueous solubility, metabolic clearance, or off-target binding profiles in drug discovery assays.
- [1] ChemBase. (n.d.). 4,6-difluoroindoline. Retrieved from https://en.chembase.cn View Source
